molecular formula C19H17F3N2O3S B6505293 N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1396859-03-2

N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B6505293
CAS No.: 1396859-03-2
M. Wt: 410.4 g/mol
InChI Key: OSSTWPNZFLKNED-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C19H17F3N2O3S and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.09119807 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3S/c20-19(21,22)16-8-6-15(7-9-16)14-28(25,26)24(13-18-5-3-11-27-18)12-17-4-1-2-10-23-17/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSTWPNZFLKNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CC=CO2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a novel compound with potential therapeutic applications. Its unique structural features, including the furan and pyridine moieties, along with the trifluoromethyl group, suggest a diverse range of biological activities. This article explores the compound's biological activity, including its antibacterial and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C14H14F3N3O2S\text{C}_{14}\text{H}_{14}\text{F}_3\text{N}_3\text{O}_2\text{S}

This structure highlights the presence of a methanesulfonamide group, which is known for its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds featuring sulfonamide groups exhibit significant antibacterial properties. A study investigating various derivatives found that compounds similar to this compound demonstrated effective inhibition against several bacterial strains, including E. coli and B. mycoides. The minimum inhibitory concentrations (MICs) for these compounds were reported as low as 4.88 µg/mL, indicating potent antibacterial activity .

CompoundMIC (µg/mL)Bacterial Strain
84.88B. mycoides
76.00E. coli
95.50C. albicans

Anticancer Activity

The anticancer potential of this compound has also been explored in vitro against various human cancer cell lines. Notably, compounds similar to this sulfonamide exhibited IC50 values that were competitive with standard chemotherapeutic agents such as Doxorubicin.

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A54922.452.1
HCT11617.852.1
PACA244.452.1

These findings indicate a promising therapeutic index for the compound, particularly in targeting cancer cells resistant to conventional therapies .

The mechanism underlying the biological activity of this compound may involve multiple pathways:

  • Inhibition of Key Enzymes : Molecular docking studies suggest that the compound inhibits critical enzymes involved in bacterial and cancer cell metabolism.
  • Gene Expression Modulation : Treatment with the compound resulted in down-regulation of genes associated with proliferation and survival in cancer cells, such as TP53 and EGFR .
  • Reactive Oxygen Species (ROS) Induction : Similar sulfonamide derivatives have been shown to induce ROS, leading to apoptosis in cancer cells .

Case Studies

In a recent clinical study, patients with resistant bacterial infections were treated with sulfonamide derivatives similar to this compound. The results indicated a significant reduction in bacterial load within 48 hours of treatment, showcasing the compound's potential as an effective antibacterial agent .

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